molecular formula C17H18FNO2 B4870808 4-butoxy-N-(4-fluorophenyl)benzamide

4-butoxy-N-(4-fluorophenyl)benzamide

Cat. No.: B4870808
M. Wt: 287.33 g/mol
InChI Key: NAELTADCORLPJL-UHFFFAOYSA-N
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Description

4-Butoxy-N-(4-fluorophenyl)benzamide is a benzamide derivative characterized by a 4-butoxy substituent on the benzoyl ring and a 4-fluorophenyl group attached via an amide linkage. This compound has garnered attention in medicinal chemistry for its role as a positive allosteric modulator (PAM) of metabotropic glutamate (mGlu) receptors, particularly mGlu5, where it binds to a non-MPEP allosteric site . Its structural design balances lipophilicity (from the butoxy group) and electronic effects (from the fluorine), making it a candidate for central nervous system (CNS) targeting.

Properties

IUPAC Name

4-butoxy-N-(4-fluorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO2/c1-2-3-12-21-16-10-4-13(5-11-16)17(20)19-15-8-6-14(18)7-9-15/h4-11H,2-3,12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAELTADCORLPJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-butoxy-N-(4-fluorophenyl)benzamide typically involves a multi-step process. One common method starts with the reaction of 4-fluorophenylamine with butyl bromide to form 4-butoxy-4-fluorophenylamine. This intermediate is then reacted with benzoyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also emphasized in industrial production.

Chemical Reactions Analysis

Types of Reactions: 4-Butoxy-N-(4-fluorophenyl)benzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other strong bases.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, 4-butoxy-N-(4-fluorophenyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or bioactive molecules.

Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In industry, this compound can be used in the production of specialty chemicals, coatings, and other materials that require specific chemical properties.

Mechanism of Action

The mechanism by which 4-butoxy-N-(4-fluorophenyl)benzamide exerts its effects involves its interaction with molecular targets and pathways. The fluorophenyl group may enhance the compound's binding affinity to certain receptors or enzymes, leading to specific biological responses.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Physicochemical Properties

The table below compares key structural features, physicochemical properties, and biological activities of 4-butoxy-N-(4-fluorophenyl)benzamide with similar benzamide derivatives:

Compound Name Substituents (R1, R2) logP* Biological Activity Key Reference
This compound R1 = -O(CH2)3CH3; R2 = 4-F ~3.8 mGlu5 PAM (non-MPEP site)
4-Butoxy-N-(2,4-difluorophenyl)benzamide (VU0357121) R1 = -O(CH2)3CH3; R2 = 2,4-diF ~4.2 mGlu receptor modulation
N-(4-Fluorophenyl)-4-((6-(trifluoromethyl)pyrimidin-4-yl)oxy)benzamide (4a) R1 = pyrimidine-O-; R2 = 4-F ~2.5 Anticancer (in vitro screening)
4-(2-Chloroacetamido)-N-(4-fluorophenyl)benzamide R1 = -NHCOCH2Cl; R2 = 4-F ~1.9 Intermediate for theobromine derivatives
4-[Benzyl(methyl)sulfamoyl]-N-(4-fluorophenyl)benzamide R1 = -SO2N(CH3)Bn; R2 = 4-F ~2.8 Unknown (sulfonamide-based design)
4-Butoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide R1 = -O(CH2)3CH3; R2 = thiazole ~3.5 Antitumor (screened in ChemDiv library)

*Estimated logP values using ChemDraw or similar tools.

Key Observations:
  • Lipophilicity : The butoxy group in this compound increases logP (~3.8) compared to analogs with polar groups (e.g., pyrimidine in 4a, logP ~2.5). Higher lipophilicity enhances blood-brain barrier penetration, critical for CNS targets .
  • Electronic Effects: Fluorine substituents (electron-withdrawing) fine-tune electronic density, influencing receptor binding.
  • Heterocyclic Modifications : Thiazole (in ChemDiv compound) or pyrimidine (in 4a) substituents introduce hydrogen-bonding capabilities, altering solubility and target interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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